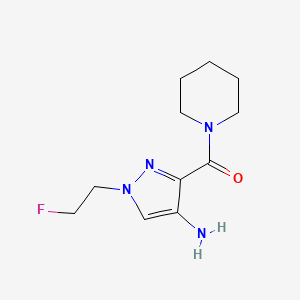

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Description

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 2-fluoroethyl substituent at position 1 and a piperidine-1-carbonyl group at position 2. Its molecular formula is C11H16FN4O, with a molar mass of 238.27 g/mol. The fluorine atom enhances lipophilicity and metabolic stability, while the piperidinyl carbonyl group may contribute to hydrogen bonding interactions, making it a candidate for therapeutic applications .

Properties

IUPAC Name |

[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN4O/c12-4-7-16-8-9(13)10(14-16)11(17)15-5-2-1-3-6-15/h8H,1-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJUWXHPLKATME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NN(C=C2N)CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.

Attachment of the piperidine moiety: The final step involves the acylation of the pyrazole ring with a piperidine derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols or amines.

Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an anti-inflammatory, analgesic, or anticancer agent.

Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins or signaling pathways.

Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism of action of 1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine depends on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific signaling cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in the Ethyl Group

1-(2,2-Difluoroethyl)-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine (CAS 2171318-74-2)

- Molecular Formula : C12H18F2N4O

- Molar Mass : 272.29 g/mol

- Key Differences :

1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1173069-63-0)

- Molecular Formula : C10H18N4

- Molar Mass : 194.28 g/mol

- Key Differences: Replaces the fluoroethyl group with a piperidin-1-ylethyl chain. Lower molecular complexity may improve synthetic accessibility but reduce target specificity .

Functional Group Modifications

N-(3-Chlorobenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine

- Structure : Features a 3-chlorobenzyl substituent and a piperidinylethyl group.

- Absence of the carbonyl group reduces polarity compared to the target compound .

1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine

Positional Isomerism and Electronic Effects

3-(Ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

- Lipophilicity: The 2-fluoroethyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability.

- Solubility : Lower pKa (~2.5) suggests moderate aqueous solubility at physiological pH, superior to the difluoroethyl analog (pKa 1.90) but inferior to piperidinylethyl derivatives (pKa ~8.5) .

Biological Activity

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a piperidinyl carbonyl group and a fluorinated ethyl chain. The presence of these functional groups is critical for its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Inhibition of Protein Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression and inflammation .

- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as IL-1β, which is significant in conditions like rheumatoid arthritis and other inflammatory diseases .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the following table:

| Activity | IC50 Value | Reference |

|---|---|---|

| Inhibition of IL-1β release | 19.4 ± 0.4% at 10 µM | |

| Anti-pyroptotic activity | 24.9 ± 6.3% | |

| Selective PI3K inhibition | IC50 = 14 nM |

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- NLRP3 Inhibition : A study highlighted that pyrazole derivatives could effectively inhibit NLRP3 inflammasome activation, suggesting their role in treating inflammatory diseases by reducing pyroptosis and IL-1β release .

- Cancer Models : In preclinical models, compounds with similar structures have demonstrated efficacy against various cancer types by targeting PI3K pathways, which are often dysregulated in tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.